1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
“1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic compound. It is a derivative of benzimidazole . The 2-chlorobenzyl component of the molecule is an organic compound with the formula ClC6H4CH2 . This compound is used as a precursor to a variety of drugs, food additives, and dyes .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of benzimidazole derivatives involves a condensation reaction between benzene and imidazole . Another example is the protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex. For instance, benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . Also, the aldehyde group (-CHO) is responsible for its reactivity towards various nucleophilic reagents, enabling it to participate in a wide range of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. For instance, 2-chlorobenzoic acid is a white solid with a melting point of 142 °C and a boiling point of 285 °C . It’s also worth noting that benzyl chloride is a colorless liquid that is denser than water and insoluble in water .Mechanism of Action
Safety and Hazards
Safety and hazards associated with such compounds can be quite serious. For instance, benzyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, toxic if inhaled, and may cause skin irritation, serious eye damage, and respiratory irritation .
Future Directions
The future directions for research and development of such compounds are vast. Benzimidazole derivatives have shown a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, anti-microbial, anti-tubercular, and anti-protozoal properties . Therefore, the structural variations of these compounds, along with their various applications, predominantly related to their biological activities, are areas of ongoing research .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-ethyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACGDPPOCTYXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
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